molecular formula C20H31F2NOS B2493262 N-(2,4-difluorophenyl)-2-(dodecylsulfanyl)acetamide CAS No. 331461-63-3

N-(2,4-difluorophenyl)-2-(dodecylsulfanyl)acetamide

Cat. No.: B2493262
CAS No.: 331461-63-3
M. Wt: 371.53
InChI Key: WBNWLHILKHVPBU-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-(dodecylsulfanyl)acetamide is an acetamide derivative featuring a 2,4-difluorophenyl group attached to the nitrogen atom and a dodecylsulfanyl (C₁₂H₂₅S-) substituent on the acetyl moiety. The dodecylsulfanyl chain introduces significant hydrophobicity, which may impact membrane permeability and bioavailability.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-dodecylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31F2NOS/c1-2-3-4-5-6-7-8-9-10-11-14-25-16-20(24)23-19-13-12-17(21)15-18(19)22/h12-13,15H,2-11,14,16H2,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBNWLHILKHVPBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCSCC(=O)NC1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31F2NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-(dodecylsulfanyl)acetamide typically involves the reaction of 2,4-difluoroaniline with dodecylthiol in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then acylated with chloroacetyl chloride to yield the final product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen, and temperatures ranging from 0°C to 50°C to ensure optimal yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2-(dodecylsulfanyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The acetamide moiety can be reduced to form corresponding amines.

    Substitution: The difluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Substituted difluorophenyl derivatives.

Scientific Research Applications

N-(2,4-difluorophenyl)-2-(dodecylsulfanyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-(dodecylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The difluorophenyl group can interact with enzymes and receptors, modulating their activity. The dodecylsulfanyl chain enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Acetamide Backbone

Sulfur-Containing Substituents
  • Target Compound : The dodecylsulfanyl group (C₁₂H₂₅S-) provides a long alkyl chain, enhancing lipophilicity.
  • Compound 51 () : N-(4-(3-ethoxy-5-(2,5-difluorophenyl)-1H-1,2,4-triazol-1-yl)phenyl)-2-(phenylthio)acetamide. Features a phenylthio group (shorter aromatic chain) instead of dodecylsulfanyl. Lower lipophilicity but retains sulfur-based reactivity. Yield: 42.4%, m.p. 156–158°C .
  • Compound 54 (): N-(4-(5-(2-fluorophenyl)-3-methoxy-1H-1,2,4-triazol-1-yl)phenyl)-2-(phenylsulfonyl)acetamide. Yield: 86.6%, m.p. 204–206°C .
  • Compound 17 (): 2-((2,4-difluorophenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide. Replaces sulfur with a thiazole-coumarin hybrid, introducing π-π stacking capabilities.
Halogen-Substituted Phenyl Rings
  • Compound 533 (): 2-(2,4-dichlorophenoxy)-N-(4-methylpyridin-2-yl)acetamide. Chlorine substituents increase steric bulk and electronegativity compared to fluorine. Likely alters target binding and metabolic stability .
  • Compound 47 () : 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide. Dual fluorine substitution on phenyl enhances electron withdrawal, similar to the target compound. Shows gram-positive antibacterial activity .

Pharmacological Implications

  • Antimicrobial Potential: Sulfur-containing analogs (e.g., Compounds 47–50 in ) demonstrate broad-spectrum activity, suggesting the target compound’s dodecylsulfanyl group may enhance membrane disruption in pathogens .
  • Enzyme Inhibition : The coumarin-thiazole hybrid in Compound 17 highlights the role of aromatic systems in enzyme binding, a feature absent in the target compound’s alkyl chain .
  • Structural Complexity : Compounds with spiro or heterocyclic systems (e.g., –7) exhibit enhanced target specificity but may face synthetic challenges compared to the straightforward alkyl chain in the target .

Biological Activity

N-(2,4-difluorophenyl)-2-(dodecylsulfanyl)acetamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C20_{20}H31_{31}F2_{2}N\O\S
  • Molecular Weight : 371.528 g/mol
  • CAS Number : 619352

The presence of the dodecylsulfanyl group is significant as it may enhance the lipophilicity of the compound, potentially influencing its bioavailability and interaction with biological membranes.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. The antimicrobial activity can be attributed to the acetamide and fluorophenyl moieties, which are known to interact with bacterial cell walls and disrupt cellular processes.

CompoundActivity AgainstReference
This compoundStaphylococcus aureus
This compoundEscherichia coli
This compoundPseudomonas aeruginosa

Anticancer Activity

The anticancer potential of this compound has also been investigated. Molecular docking studies suggest that this compound may inhibit specific protein kinases involved in cancer progression. The acetamide group is crucial for enhancing anticancer activity by modulating cellular pathways associated with tumor growth.

  • Mechanism of Action : The compound may act by inhibiting cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation. By disrupting CDK activity, the compound can induce apoptosis in cancer cells.

Case Studies

  • Study on Antimicrobial Activity : A study evaluated various acetamide derivatives for their antimicrobial efficacy against common pathogens. This compound demonstrated superior activity compared to standard antibiotics like ampicillin and fluconazole .
  • Anticancer Efficacy Assessment : In vitro assays using human cancer cell lines revealed that this compound exhibited a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent .

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